Samwirin A
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Overview
Description
Samwirin A is a natural compound isolated from the stems and branches of Sambucus williamsii and Rourea harmandiana . It is known for its potent antiosteoporosis activity and ability to promote cell proliferation in rat osteoblast-like UMR 106 cells . Additionally, this compound exhibits significant antioxidant properties, making it a compound of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Samwirin A is typically isolated from natural sources such as Sambucus williamsii and Rourea harmandiana . The isolation process involves extracting the compound from the plant material using solvents, followed by purification techniques such as chromatography
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction from its natural sources, followed by purification processes to obtain the compound in sufficient quantities . The scalability of this process would depend on the availability of the plant material and the efficiency of the extraction and purification methods.
Chemical Reactions Analysis
Types of Reactions
Samwirin A undergoes various chemical reactions, including:
Substitution: this compound may undergo substitution reactions, but detailed studies on this are limited.
Common Reagents and Conditions
Oxidation: Common reagents include hydroperoxyl radicals (HOO•) in aqueous media at physiological pH.
Reduction and Substitution:
Major Products Formed
The major products formed from the oxidation of this compound include various oxidized derivatives, which contribute to its antioxidant properties .
Scientific Research Applications
Samwirin A has several scientific research applications, including:
Mechanism of Action
Samwirin A exerts its effects through several mechanisms:
Comparison with Similar Compounds
Similar Compounds
Trolox: A reference compound known for its antioxidant properties.
Other Neolignans: Compounds similar to Samwirin A in structure and function, isolated from various plant sources.
Uniqueness
This compound is unique due to its potent antiosteoporosis activity and significantly higher antioxidant activity compared to reference compounds like Trolox . Its ability to promote cell proliferation in osteoblast-like cells further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C17H18O6 |
---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C17H18O6/c1-21-14-5-9(3-4-13(14)20)16-12(8-18)11-6-10(19)7-15(22-2)17(11)23-16/h3-7,12,16,18-20H,8H2,1-2H3/t12-,16+/m0/s1 |
InChI Key |
KUWJZAHOHXIFLR-BLLLJJGKSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.